molecular formula C8H5F6N3O B6590509 4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide CAS No. 1092345-18-0

4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide

Cat. No.: B6590509
CAS No.: 1092345-18-0
M. Wt: 273.14 g/mol
InChI Key: TYVHPADYKWHQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of ketoxime acetates mediated by ammonium iodide and sodium dithionite in toluene at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbohydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide is unique due to the combination of trifluoromethyl and carbohydrazide groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N3O/c9-7(10,11)3-1-4(6(18)17-15)16-5(2-3)8(12,13)14/h1-2H,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVHPADYKWHQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)NN)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.